(R)-4-(1-Hydroxyethyl)benzaldehyde
Description
(R)-4-(1-Hydroxyethyl)benzaldehyde (CAS: 80463-21-4) is a chiral aromatic aldehyde with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . Its IUPAC name reflects the presence of a hydroxyethyl (-CH(OH)CH₃) substituent at the para position of the benzaldehyde ring. The (R)-configuration of the hydroxyl group introduces stereochemical specificity, which may influence its reactivity and biological activity.
Properties
CAS No. |
132654-10-5 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.177 |
IUPAC Name |
4-[(1R)-1-hydroxyethyl]benzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3/t7-/m1/s1 |
InChI Key |
KPQCYFPPETYXOG-SSDOTTSWSA-N |
SMILES |
CC(C1=CC=C(C=C1)C=O)O |
Synonyms |
Benzaldehyde, 4-[(1R)-1-hydroxyethyl]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-(1-Hydroxyethyl)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the hydrolysis of 4-[(1R)-1-Hydroxyethyl]benzyl chloride in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of (R)-4-(1-Hydroxyethyl)benzaldehyde typically involves the catalytic oxidation of 4-[(1R)-1-Hydroxyethyl]toluene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(R)-4-(1-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: 4-[(1R)-1-Hydroxyethyl]benzoic acid.
Reduction: 4-[(1R)-1-Hydroxyethyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
(R)-4-(1-Hydroxyethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of (R)-4-(1-Hydroxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of (R)-4-(1-Hydroxyethyl)benzaldehyde and Analogs
Key Observations :
- Substituent Effects: The hydroxyethyl group in (R)-4-(1-Hydroxyethyl)benzaldehyde introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler analogs like 4-hydroxybenzaldehyde.
- Chirality: The (R)-enantiomer’s stereocenter may confer unique interactions in asymmetric catalysis or receptor binding, unlike non-chiral analogs such as 4-hydroxybenzaldehyde.
Physical Properties and Solubility
- Hydrogen Bonding: The secondary alcohol in (R)-4-(1-Hydroxyethyl)benzaldehyde may increase solubility in polar solvents (e.g., methanol, water) compared to non-hydroxylated analogs like 4-(N,N-Dimethylamino)benzaldehyde .
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